An In-Depth Technical Guide to 4-Amino-5-iodopyrrolo[2,1-f]triazine: Core Properties and Applications
An In-Depth Technical Guide to 4-Amino-5-iodopyrrolo[2,1-f]triazine: Core Properties and Applications
An In-Depth Technical Guide to 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is a heterocyclic organic compound that has emerged as a critical building block in contemporary medicinal chemistry. Its strategic importance is primarily linked to its role as a key intermediate in the synthesis of complex antiviral therapeutics, most notably Remdesivir.[4] The pyrrolo[2,1-f][1][2][3]triazine scaffold, a unique fused heterocyclic system, is recognized for its versatile biological activities, positioning it as a "privileged structure" in drug discovery.[5] This guide provides a comprehensive overview of the fundamental properties of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine, offering insights into its synthesis, chemical behavior, and biological significance to support its effective utilization in research and development.
Physicochemical Properties
4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is typically a pale yellow solid, a characteristic that hints at its relative stability under standard laboratory conditions.[4] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₅IN₄ | [4] |
| Molecular Weight | 260.04 g/mol | [4] |
| Appearance | Pale yellow solid | [4] |
| ¹H NMR (400MHz, DMSO-d₆) | δ 7.91 (s, 1H), 7.90-7.70 (br, 2H), 7.00 (d, J=3.5Hz, 1H), 6.84 (d, J=3.6Hz, 1H) | [6] |
| Predicted Density | 2.43±0.1 g/cm³ | [7] |
Further data on melting point, boiling point, and specific solubility in various solvents are not consistently reported in publicly available literature and would require experimental determination.
Synthesis and Chemical Reactivity
The synthesis of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is a critical process for its application in multi-step organic syntheses. The primary route involves the direct iodination of the parent compound, 4-aminopyrrolo[2,1-f][1][2][3]triazine.
Synthetic Workflow
A general workflow for the synthesis is outlined below. The causality behind the choice of reagents lies in the need for a regioselective iodination of the electron-rich pyrrole ring.
Caption: General workflow for the synthesis of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine.
Step-by-Step Synthesis Protocol
The following protocol is a synthesized representation based on methodologies described in the patent literature.[2][6]
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), disperse 4-aminopyrrolo[2,1-f][1][2][3]triazine in a suitable organic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).[2]
-
Cooling: Cool the mixture to a reduced temperature, typically between -25°C and -10°C, to control the exothermic nature of the iodination reaction.[2]
-
Addition of Iodinating Agent: Add the iodinating agent, such as iodine (I₂) or iodine monochloride (ICl), portion-wise to the cooled mixture while maintaining the temperature.[2] Some protocols may also utilize N-iodosuccinimide (NIS) in the presence of an organic acid like acetic acid.[2]
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature for a specified duration, typically 1-3 hours. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Workup: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to neutralize any unreacted iodine.[6] Subsequently, adjust the pH of the solution to alkaline using a base such as sodium bicarbonate to facilitate product precipitation or extraction.[6]
-
Isolation and Purification: Isolate the crude product by filtration. The solid can be further purified by washing with water and ethanol.[6] For higher purity, recrystallization from a suitable solvent system or column chromatography can be employed.
Chemical Reactivity
The chemical reactivity of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is characterized by the presence of several functional groups: the amino group, the pyrrole ring, the triazine ring, and the carbon-iodine bond. The iodine atom at the 5-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This reactivity is fundamental to its utility in the synthesis of more complex molecules where the iodo group is replaced with other functional moieties. The amino group can undergo standard reactions of primary aromatic amines, and the fused heterocyclic system possesses a unique electronic distribution that influences its reactivity.
Biological Activity and Applications
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities.
Antiviral Activity
The most prominent application of 4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is as a key precursor in the synthesis of Remdesivir, a broad-spectrum antiviral medication.[4] Nucleoside analogues based on the pyrrolo[2,1-f][1][2][3]triazine core have demonstrated activity against various RNA viruses, including Ebola, Marburg, and norovirus.[1][5] The mechanism of action for these nucleoside analogues generally involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[1]
Kinase Inhibition
Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have been extensively investigated as kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The pyrrolo[2,1-f][1][2][3]triazine core can serve as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific kinases.[9]
Caption: Inhibition of receptor tyrosine kinase signaling by a pyrrolo[2,1-f][1][2][3]triazine derivative.
Safety, Handling, and Storage
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10][12]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3][11]
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[11][12]
-
Fire Safety: In case of fire, use appropriate extinguishing media such as dry chemical, carbon dioxide, or foam.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[11]
Conclusion
4-Amino-5-iodopyrrolo[2,1-f][1][2][3]triazine is a molecule of significant interest in the field of drug discovery and development. Its well-defined role as a key intermediate for antiviral agents, coupled with the broader therapeutic potential of the pyrrolo[2,1-f][1][2][3]triazine scaffold, underscores its importance. This guide has provided a foundational understanding of its basic properties, synthesis, and biological context. Further experimental investigation into its physicochemical properties and a comprehensive toxicological profile will be invaluable for its continued and safe application in the advancement of medicinal chemistry.
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Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. (URL: [Link])
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Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides - ResearchGate. (URL: [Link])
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Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI. (URL: [Link])
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Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir - NIH. (URL: [Link])
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